molecular formula C20H17FN4O4S2 B2661700 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide CAS No. 868977-26-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B2661700
CAS No.: 868977-26-8
M. Wt: 460.5
InChI Key: RNNBUUAYHFUHBR-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a synthetic small molecule featuring a 2,3-dihydro-1,4-benzodioxin core linked to a 1,3,4-thiadiazole ring via a sulfanyl-acetamide bridge. The thiadiazole moiety is substituted with a 4-fluorophenylacetamido group, which may enhance bioactivity through electronic and steric effects.

Properties

IUPAC Name

N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O4S2/c21-13-3-1-12(2-4-13)9-17(26)23-19-24-25-20(31-19)30-11-18(27)22-14-5-6-15-16(10-14)29-8-7-28-15/h1-6,10H,7-9,11H2,(H,22,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNBUUAYHFUHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Fluorophenyl Group: This step involves the acylation of the benzodioxin intermediate with 4-fluorophenyl acetic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic conditions.

    Final Coupling: The final step involves coupling the benzodioxin intermediate with the thiadiazole derivative using thiol-ene click chemistry or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives or reduced aromatic rings.

    Substitution: Halogenated or alkylated aromatic rings.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the benzodioxin and thiadiazole moieties followed by coupling through a sulfanyl linkage to the acetamide group. Key steps in the synthesis process involve:

  • Formation of Benzodioxin: Starting with 2,3-dihydro-1,4-benzodioxin-6-amine, which is reacted with appropriate sulfonyl chlorides.
  • Thiadiazole Coupling: The introduction of thiadiazole rings through the reaction with 2-bromo-N-(substituted phenyl)acetamides.

The compound's structure can be represented by the following molecular formula:C20H16N4O3S2C_{20}H_{16}N_{4}O_{3}S_{2}with a molecular weight of 424.5 g/mol.

Antimicrobial Properties

Research indicates that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways .

Enzyme Inhibition

This compound has been evaluated for its enzyme inhibitory potential against key targets such as:

  • Alpha-glucosidase: Relevant for Type 2 diabetes management.
  • Acetylcholinesterase: Important for Alzheimer's disease treatment.

Inhibitors of these enzymes can play a crucial role in managing metabolic disorders and neurodegenerative diseases .

Therapeutic Potential

The therapeutic applications of this compound include:

Cancer Research

Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various signaling pathways. Its unique structure allows it to interact with specific molecular targets involved in tumor progression .

Neurological Disorders

Given its activity against acetylcholinesterase, there is ongoing research into its potential as a treatment for Alzheimer's disease. By inhibiting this enzyme, the compound may help increase acetylcholine levels in the brain, thereby improving cognitive function .

Industrial Applications

In addition to its biological significance, this compound's unique chemical properties make it a candidate for applications in material science. Its potential use in developing advanced materials and polymers highlights its versatility beyond medicinal chemistry .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or other cellular processes, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Key Observations :

  • Thiadiazole vs. Oxadiazole : The oxadiazole analogs in exhibit potent antibacterial activity (MIC as low as 2 µg/mL), attributed to enhanced electrophilicity and hydrogen-bonding capacity compared to thiadiazoles .
  • Fluorophenyl vs.
  • Bulkier Substituents : The naphthylmethyl group in increases molecular weight and hydrophobicity, which may enhance membrane penetration but reduce solubility .

Structural and Spectroscopic Comparisons

  • NMR Profiling : highlights that substituent-induced chemical shift changes in regions A (positions 39–44) and B (positions 29–36) of similar compounds correlate with structural modifications. For the target compound, the 4-fluorophenyl group would likely perturb chemical shifts in these regions, aiding structural elucidation .

Research Findings and Implications

Substituent-Driven Bioactivity : The 4-fluorophenylacetamido group in the target compound may optimize antibacterial activity by balancing electronic effects and steric bulk, as seen in related oxadiazoles .

Heterocycle Impact : Thiadiazoles generally exhibit lower antibacterial potency than oxadiazoles but may offer improved metabolic stability due to reduced electrophilicity .

Synthetic Flexibility : The methodology in —using nucleophilic substitution to attach diverse R groups—could be adapted to synthesize the target compound and its derivatives .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on available research.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various acetamides and thiadiazoles. The following reaction scheme outlines the general approach:

  • Starting Material : N-(2,3-dihydrobenzo[1,4]dioxin-6-amine).
  • Reagents : 4-fluorophenylacetamide and thiadiazole derivatives.
  • Conditions : Typically involves stirring in an organic solvent with a base catalyst.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In Vitro Studies : The compound was tested against various human cancer cell lines using the National Cancer Institute (NCI) protocols. Results indicated a mean growth inhibition (GI50) value of approximately 15.72 μM across multiple cancer types, suggesting strong antitumor efficacy .

Enzyme Inhibition

The compound has also been evaluated for its potential to inhibit key enzymes associated with metabolic disorders:

  • α-Glucosidase and Acetylcholinesterase Inhibition : In vitro assays revealed that the compound effectively inhibits α-glucosidase and acetylcholinesterase enzymes. This property suggests potential applications in managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Case Study 1 : A derivative of the compound was tested for its cytotoxic effects on pancreatic cancer cells, showing significant promise as a therapeutic agent .
  • Case Study 2 : Research indicated that modifications to the benzodioxin structure enhanced its binding affinity to target enzymes, improving its efficacy as an inhibitor .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

Structural Feature Impact on Activity
Benzodioxin CoreEnhances lipophilicity and cellular uptake
Thiadiazole MoietyContributes to enzyme inhibition properties
Fluorophenyl GroupIncreases binding affinity to target sites

Pharmacokinetics

Preliminary studies suggest favorable pharmacokinetic profiles for the compound:

  • Absorption : High bioavailability due to lipophilic character.
  • Metabolism : Predominantly hepatic metabolism with potential for active metabolites.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : Start with a nucleophilic substitution reaction between 2-bromoacetamide derivatives and sulfonamide intermediates under DMF as a solvent. Lithium hydride (LiH) is used as a base to deprotonate the sulfonamide, enabling efficient coupling .
  • Optimization : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, stoichiometry, solvent polarity). Monitor progress via TLC and characterize intermediates/pure products using IR, 1H^1H-NMR, and CHN analysis .

Q. How can structural purity and identity be confirmed post-synthesis?

  • Techniques :

  • Spectroscopy : IR for functional group analysis (e.g., C=O stretch at ~1650 cm1^{-1}, NH stretches). 1H^1H-NMR to verify benzodioxin proton environments (δ 4.2–4.4 ppm for –OCH2_2) and thiadiazole sulfanyl linkages .
  • Elemental Analysis : CHN data to validate molecular formula (e.g., C25_{25}H23_{23}N5_{5}O4_{4}S) .

Q. What solvents and storage conditions are suitable for this compound?

  • Solubility : Test polar aprotic solvents (DMF, DMSO) due to the compound’s acetamide and sulfonamide groups.
  • Stability : Store at 2–8°C in amber glass vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Tools : Use SHELX for refinement (SHELXL for small-molecule structures) and ORTEP-3 for visualizing thermal ellipsoids and bond angles. For example, resolve torsional strain in the benzodioxin-thiadiazole linkage by analyzing anisotropic displacement parameters .
  • Case Study : Compare experimental bond lengths/angles with DFT-optimized geometries to identify steric or electronic distortions .

Q. What computational strategies predict bioactivity against enzymatic targets (e.g., α-glucosidase)?

  • Approach : Perform molecular docking (UCSF Chimera/AutoDock Vina) to map interactions between the fluorophenyl-thiadiazole moiety and enzyme active sites. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • Validation : Cross-reference docking scores with in vitro IC50_{50} data. For discrepancies, analyze hydration effects or protein flexibility .

Q. How can reaction kinetics inform scale-up strategies?

  • Kinetic Modeling : Use pseudo-first-order approximations for the acetamide coupling step. Determine rate constants via HPLC monitoring.
  • Scale-Up Challenges : Address heat transfer limitations in exothermic steps (e.g., LiH-mediated deprotonation) using microreactors or segmented flow systems .

Q. How to resolve contradictions between spectral data and expected structures?

  • Troubleshooting :

  • If NMR shows unexpected splitting, consider dynamic processes (e.g., hindered rotation in the thiadiazole ring).
  • For CHN deviations >0.3%, verify synthetic intermediates or assess byproducts via LC-MS .

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